molecular formula C16H24O3 B011321 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman CAS No. 106444-68-2

2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman

Cat. No. B011321
M. Wt: 264.36 g/mol
InChI Key: VNYSURHHUVEARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman, also known as Trolox, is a water-soluble analogue of vitamin E. It is a potent antioxidant that has been extensively studied for its beneficial effects on human health. Trolox has been found to scavenge free radicals and protect cells from oxidative stress, which is implicated in many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

Scientific Research Applications

2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman has been extensively studied for its antioxidant properties and has been found to have a wide range of scientific research applications. It has been used in cell culture studies to protect cells from oxidative stress-induced damage. 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman has also been shown to protect against UV-induced skin damage and to improve wound healing. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism Of Action

2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman acts as an antioxidant by scavenging free radicals and preventing them from damaging cells. It is a potent scavenger of the hydroxyl radical, which is one of the most reactive and damaging free radicals produced in the body. 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman also inhibits lipid peroxidation, which is a process that can lead to cell damage and death. It has been proposed that 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman may also have anti-inflammatory properties, although this has not been fully elucidated.

Biochemical And Physiological Effects

2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman has been found to have a wide range of biochemical and physiological effects. It has been shown to improve mitochondrial function, which is important for energy production in cells. 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman has also been found to regulate gene expression and to modulate signaling pathways involved in cell growth and differentiation. In addition, it has been shown to improve cognitive function in animal models of aging and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily dissolved in cell culture media or other aqueous solutions. It is also relatively inexpensive and readily available from commercial sources. However, 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman has some limitations for lab experiments. It has been found to have cytotoxic effects at high concentrations, which can limit its use in certain assays. In addition, it has been shown to interfere with some assays that rely on the generation of reactive oxygen species, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Studies have shown that 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman has neuroprotective effects in animal models of these diseases, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a chemopreventive agent for cancer. 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman has been found to inhibit the growth of cancer cells in vitro and in animal models, and further research is needed to determine its potential as a cancer treatment. Finally, there is interest in developing new analogues of 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman that may have improved antioxidant properties or reduced cytotoxicity. These analogues could have potential applications in a wide range of scientific research fields.

Synthesis Methods

2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman can be synthesized by the reaction of 2,3,5,6-tetramethyl-1,4-benzoquinone with ethylene glycol in the presence of a base. The resulting product is then treated with methanol to yield 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman. This synthesis method has been optimized to produce high yields of pure 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman, making it a cost-effective and reliable source of this antioxidant.

properties

CAS RN

106444-68-2

Product Name

2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

2-(6-methoxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)ethanol

InChI

InChI=1S/C16H24O3/c1-10-11(2)15-13(12(3)14(10)18-5)6-7-16(4,19-15)8-9-17/h17H,6-9H2,1-5H3

InChI Key

VNYSURHHUVEARS-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCO)C)OC)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCO)C)OC)C

Origin of Product

United States

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